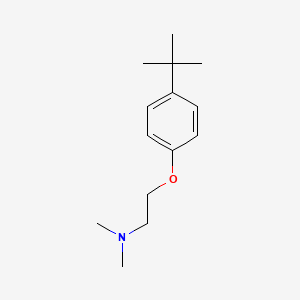

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Übersicht

Beschreibung

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is an organic compound that features a phenoxy group substituted with a tert-butyl group and an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of phenol with an appropriate alkylating agent, such as tert-butyl bromide, in the presence of a base like potassium carbonate. This reaction forms 4-(tert-butyl)phenol.

Etherification: The next step is the etherification of 4-(tert-butyl)phenol with 2-chloro-N,N-dimethylethanamine in the presence of a base like sodium hydride. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenoxy group undergoes oxidation, forming quinone derivatives. The tert-butyl group stabilizes intermediates via steric hindrance and electron donation.

Key Findings :

-

Oxidation of the phenoxy group yields quinones, critical in antioxidant applications .

-

The dimethylamino group is susceptible to N-oxidation under strong oxidative conditions .

Reduction Reactions

Reduction targets the ethanamine moiety or aromatic ring.

Key Findings :

-

LiAlH₄ reduces the ethanamine group to ethanol, retaining the tert-butylphenol structure .

-

Hydrogenation of the aromatic ring requires high pressure and is hindered by the tert-butyl group’s steric effects .

Electrophilic Aromatic Substitution

The tert-butyl group directs electrophiles to the para position relative to the phenoxy group.

Key Findings :

-

Nitration produces mixed regioisomers due to competing directing effects of tert-butyl and phenoxy groups .

-

Sulfonation occurs preferentially at the para position to the phenoxy oxygen .

Acid-Base Reactions

The phenolic hydroxyl and dimethylamino groups participate in proton transfer.

Key Findings :

-

The phenol group is less acidic than unsubstituted phenol due to electron donation from the tert-butyl group .

-

The dimethylamino group forms stable ammonium salts in acidic conditions .

Radical Reactions

The tert-butylphenol moiety participates in radical scavenging, critical in antioxidant applications.

| Reaction Type | Reagents/Conditions | Major Product | Mechanism | Reference |

|---|---|---|---|---|

| Radical Inhibition | DPPH, AIBN | Stabilized phenoxy radical | H-atom transfer from phenol to radical |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Environmental Science

Endocrine Disruption Studies

Compounds related to 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine have been evaluated for their endocrine-disrupting properties. Research has shown that certain phenolic compounds can interfere with hormonal systems in wildlife and humans . The implications of such findings are significant for environmental health, as they raise concerns about the effects of agricultural runoff containing propargite and related compounds on aquatic ecosystems.

Bioremediation Potential

There is emerging interest in the use of amine compounds in bioremediation processes. Their ability to interact with various pollutants could be harnessed to develop methods for cleaning contaminated environments. The stability and reactivity of this compound may facilitate its application in this context .

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound can be utilized as a chemical building block in the synthesis of polymers and other materials. Its properties may enhance the performance characteristics of these materials, such as thermal stability and mechanical strength.

Catalysis

The compound has potential applications as a catalyst or catalyst precursor in organic synthesis. Its ability to stabilize reactive intermediates could lead to more efficient synthetic routes for complex organic molecules . This aspect is particularly relevant in fine chemical production where high selectivity and yield are desired.

Wirkmechanismus

The mechanism of action of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the ethanamine moiety can participate in ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Di-tert-butylphenol: A compound with two tert-butyl groups on the phenol ring, used as an antioxidant and UV absorber.

Cyclohexanol-2-(4-tert-butyl-phenoxy): A compound with a cyclohexanol moiety, used in environmental analysis and testing.

Uniqueness

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine is unique due to its combination of a phenoxy group with a tert-butyl substituent and an ethanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, a compound with significant biological implications, is structurally related to various phenolic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on different biological systems, and potential applications.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a phenoxy moiety and a dimethylamino group. Its molecular formula is , and it possesses unique properties that influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Endocrine Disruption : Similar compounds, such as 4-tert-butylphenol, have been identified as endocrine disruptors. They can activate estrogen receptors in both fish and mammalian cells, leading to alterations in gene expression and physiological responses . This raises concerns about the potential impact of this compound on endocrine systems.

- Antimicrobial Activity : Research has indicated that phenolic compounds exhibit antimicrobial properties. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially increasing its ability to disrupt microbial membranes .

- Cytotoxicity : Studies on structurally similar compounds suggest that they may induce cytotoxic effects in various cell lines. The mechanism often involves oxidative stress and apoptosis pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Estrogen Receptor Modulation : Compounds with similar structures have been shown to bind to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes. This could explain potential reproductive and developmental impacts observed in animal studies .

- Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate membrane insertion, leading to increased permeability and subsequent cell death in microbial species .

- Oxidative Stress Induction : Many phenolic compounds are known to generate reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. This mechanism is particularly relevant in studies assessing cytotoxicity .

Case Study 1: Endocrine Disruption in Aquatic Species

A study investigating the effects of 4-tert-butylphenol on fish populations revealed significant endocrine disruption, including feminization of male fish and altered reproductive outcomes. These findings suggest that structurally similar compounds like this compound could pose similar risks .

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that certain phenolic compounds exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds often correlates with their structural features, indicating a potential for the tested compound to exhibit similar properties .

Data Table: Comparative Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential endocrine disruptor | Estrogen receptor modulation |

| 4-tert-butylphenol | Endocrine disruptor; feminization in fish | Estrogen receptor activation |

| 2,4-Di-tert-butylphenol | Antimicrobial; cytotoxic | Membrane disruption; oxidative stress |

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-14(2,3)12-6-8-13(9-7-12)16-11-10-15(4)5/h6-9H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHQSHZGUVBLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223929 | |

| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73675-45-3 | |

| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073675453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.